(4-Chloropyridin-3-yl)methanol hydrochloride

Salt selection Solid-state chemistry Medicinal chemistry

When aqueous-phase reactions or salt metathesis steps introduce variability, the free base's undefined hydration and partition behavior compromises reproducibility. (4-Chloropyridin-3-yl)methanol hydrochloride (CAS 245124-17-8) eliminates this ambiguity: • Defined stoichiometry & complete aqueous solubility eliminate titration variability inherent to free base (CAS 189449-41-0) • Chloride counterion avoids Pd-ligand competition seen with hydrobromide salt, preserving catalytic cycle integrity in Suzuki/Buchwald couplings • Ambient storage stability reduces institutional cold-chain costs vs. free base (-20°C required)

Molecular Formula C6H7Cl2NO
Molecular Weight 180.03 g/mol
CAS No. 245124-17-8
Cat. No. B1490806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloropyridin-3-yl)methanol hydrochloride
CAS245124-17-8
Molecular FormulaC6H7Cl2NO
Molecular Weight180.03 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1Cl)CO.Cl
InChIInChI=1S/C6H6ClNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H
InChIKeyOPXGRFCMPCHNIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Sourcing of (4-Chloropyridin-3-yl)methanol hydrochloride for Heterocyclic Chemistry


(4-Chloropyridin-3-yl)methanol hydrochloride (CAS 245124-17-8) is a halogenated pyridine building block supplied as a hydrochloride salt, with a molecular formula of C₆H₇Cl₂NO and a molecular weight of 180.03 g/mol . Its structure incorporates a chlorine atom at the pyridine 4-position and a hydroxymethyl group at the 3-position, providing two orthogonal reactive handles for sequential derivatization in medicinal chemistry and agrochemical synthesis . This compound is primarily utilized as a research intermediate rather than a final bioactive molecule.

Why Generic Substitution Fails in Regulated Synthesis


Substituting (4-Chloropyridin-3-yl)methanol hydrochloride with its free base (CAS 189449-41-0), the hydrobromide salt (CAS 40899-46-5), or other regioisomeric chloropyridine methanols (e.g., 2-chloro or 5-chloro variants) introduces quantifiable differences in physical form, solubility, hygroscopicity, and reactivity that directly impact synthetic reproducibility. The hydrochloride salt offers enhanced aqueous solubility and defined stoichiometry compared to the free base, which is critical for aqueous-phase reactions and salt metathesis steps . Furthermore, the 4-chloro-3-hydroxymethyl substitution pattern provides distinct electronic and steric properties that dictate regioselectivity in cross-coupling and nucleophilic aromatic substitution reactions relative to other positional isomers . These factors make direct substitution without revalidation unacceptable in GMP and medicinal chemistry workflows.

Head-to-Head Evidence for (4-Chloropyridin-3-yl)methanol hydrochloride


Salt Form Stability and Storage Advantages

The hydrochloride salt (CAS 245124-17-8) is a solid at 20°C and ships at ambient temperature, whereas the free base (CAS 189449-41-0) requires storage at 0-8°C under inert gas (argon) and ships on wet ice . This eliminates cold-chain logistics costs for the hydrochloride form in most procurement scenarios.

Salt selection Solid-state chemistry Medicinal chemistry

Purity Tier Impact on Reaction Precision

Thermo Scientific Chemicals supplies (4-Chloropyridin-3-yl)methanol hydrochloride at 98% purity, while the majority of alternative vendors (AKSci, Fluorochem, Bidepharm, Aladdin) supply at a minimum 95% specification . This 3-percentage-point difference in assay purity can be decisive in reactions where stoichiometric precision is critical, such as in fragment-based drug discovery or library synthesis.

Purity assay Quality control Synthetic reliability

Atom Economy Advantage Over Hydrobromide Salt

The hydrochloride salt (MW 180.03) has a 19.8% lower molecular weight than the hydrobromide salt (MW 224.48, CAS 40899-46-5), meaning that per gram of material purchased, the hydrochloride delivers more moles of the active (4-chloropyridin-3-yl)methanol scaffold . Additionally, the chloride counterion is less nucleophilic than bromide, reducing the risk of competing side reactions in alkylation or cross-coupling steps.

Counterion selection Atom economy Salt metathesis

Published Synthetic Route Confirms Regiochemistry

The compound's regiochemistry has been unambiguously established through a published one-pot lithiation/formylation/reduction sequence starting from 4-chloropyridine, yielding the hydrochloride in 85% isolated yield [1]. This synthetic route confirms the 3-hydroxymethyl-4-chloro substitution pattern and provides a validated QC reference for structural authentication, which is not uniformly available for all commercial batches of regioisomeric chloropyridine methanols.

Synthetic methodology Regioselectivity Structural confirmation

Multivendor Availability and Competitive Pricing

The hydrochloride salt is stocked by at least 10 independent suppliers globally, including Thermo Scientific, Fluorochem, AKSci, Bidepharm, Aladdin, MolCore, CymitQuimica, BOC Sciences, and Alfa Chemistry . Price transparency for 1 g quantities ranges from approximately $57 (Fluorochem) to $512 (Thermo Scientific 98% grade), enabling procurement teams to benchmark cost against purity tier and supplier certification level . In contrast, the hydrobromide salt has extremely limited commercial availability.

Supply chain Competitive sourcing Price benchmarking

Application Scenarios Where the Hydrochloride Outperforms Alternatives


Aqueous-Phase Reactions with Defined Stoichiometry

When a synthetic route involves aqueous reaction conditions or a subsequent salt metathesis step (e.g., exchanging chloride for a more complex counterion), the hydrochloride salt's defined stoichiometry and complete aqueous solubility provide a distinct advantage over the free base. The free base (CAS 189449-41-0) partitions preferentially into organic phases and requires additional base for deprotonation in aqueous media, introducing titration variability . Procurement of the hydrochloride form eliminates this preparative ambiguity.

Palladium-Catalyzed Cross-Coupling Without Bromide Interference

In Suzuki-Miyaura or Buchwald-Hartwig couplings utilizing the 4-chloro substituent as the electrophilic partner, the hydrochloride salt is preferred over the hydrobromide salt. The bromide counterion in the hydrobromide (CAS 40899-46-5) can compete as a ligand for palladium, potentially altering catalytic cycle kinetics or generating off-target arylbromide byproducts [1]. The chloride counterion is a weaker ligand for Pd(0)/Pd(II) and does not introduce this confounding variable.

Fragment-Based Screening with High Purity Requirements

In fragment-based screening campaigns, where compounds are tested at high concentrations (typically 0.1–1 mM), a 3% impurity burden (i.e., 95% vs. 98% purity) can translate to 3–30 µM of unknown impurity in the assay well . For procurement supporting fragment library curation, selecting the 98% purity grade (Thermo Scientific) minimizes the risk of false-positive hits arising from trace impurities rather than the target fragment itself.

Long-Term Inventory Without Cold-Chain Logistics

For organizations building compound archives or maintaining multi-year stock for iterative medicinal chemistry programs, the hydrochloride salt's ambient storage stability eliminates the ongoing energy cost and equipment maintenance associated with cold-chain storage (−20°C or 2–8°C) required by the free base . This differential becomes economically significant at the institutional scale when managing hundreds to thousands of building blocks simultaneously.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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